HCAR2 agonist 1, also known as hydroxycarboxylic acid receptor 2 agonist 1, is a compound that targets the hydroxycarboxylic acid receptor 2, a G protein-coupled receptor involved in various physiological processes, including metabolism and inflammation. This agonist has garnered attention due to its potential therapeutic applications, particularly in metabolic disorders and neuroinflammatory conditions.
HCAR2 agonist 1 is classified as a small molecule drug candidate within the pharmacological category of G protein-coupled receptor modulators. It specifically acts as an agonist for the hydroxycarboxylic acid receptor 2, influencing its signaling pathways.
The synthesis of HCAR2 agonist 1 involves several methods that are typically employed in medicinal chemistry. While specific synthetic routes for HCAR2 agonist 1 are not detailed in the available literature, common techniques include:
Technical details regarding specific reagents or conditions used in synthesis remain proprietary or under investigation in ongoing research.
The molecular structure of HCAR2 agonist 1 features a distinct arrangement that allows it to interact effectively with the hydroxycarboxylic acid receptor 2. Key aspects include:
HCAR2 agonist 1 may participate in various chemical reactions relevant to its activity as a receptor agonist:
The mechanism of action for HCAR2 agonist 1 involves several steps:
The physical and chemical properties of HCAR2 agonist 1 play a significant role in its pharmacological profile:
Relevant data regarding these properties are essential for optimizing formulation strategies for therapeutic applications.
HCAR2 agonist 1 has several potential scientific uses:
Hydroxycarboxylic Acid Receptor 2 (formerly known as GPR109A or niacin receptor 1) represents a class A G protein-coupled receptor that functions as a crucial metabolic sensor and immunomodulator. This receptor is activated endogenously by β-hydroxybutyrate (a ketone body) and butyrate (a short-chain fatty acid), while exogenously by therapeutic agents including niacin (nicotinic acid) and synthetic ligands. The structural architecture of Hydroxycarboxylic Acid Receptor 2 features a deeply buried orthosteric binding pocket capped by extracellular loop 2 and stabilized by three conserved disulfide bonds (Cys¹⁸N-term–Cys¹⁸³ECL2, Cys¹⁹N-term–Cys²⁶⁶ECL3, and Cys¹⁰⁰³.²⁵–Cys¹⁷⁷ECL2), creating a distinctive "lid" that regulates ligand access [1] [5]. Hydroxycarboxylic Acid Receptor 2 predominantly couples to inhibitory G proteins (Gαi/o), leading to reduced cyclic adenosine monophosphate production and downstream anti-lipolytic/anti-inflammatory effects [3] [6]. Its therapeutic relevance spans atherosclerosis, multiple sclerosis, Parkinson disease, and inflammatory bowel diseases, positioning Hydroxycarboxylic Acid Receptor 2 agonists as promising pharmacological tools [6] [8].
Hydroxycarboxylic Acid Receptor 2 activation orchestrates dual physiological roles: metabolic regulation and inflammation resolution. In adipocytes, receptor stimulation inhibits hormone-sensitive lipase via Gαi-mediated suppression of cyclic adenosine monophosphate, thereby reducing free fatty acid release into circulation. This mechanism underpins the lipid-lowering effects of niacin and synthetic agonists [8]. Notably, Hydroxycarboxylic Acid Receptor 2 knockout murine models exhibit abolished free fatty acid suppression upon niacin administration, confirming receptor specificity [8].
Beyond metabolism, Hydroxycarboxylic Acid Receptor 2 exerts potent anti-inflammatory actions across immune cell types:
Table 1: Key Signaling Pathways Mediated by Hydroxycarboxylic Acid Receptor 2 Activation
| Cellular Context | Signaling Pathway | Functional Outcome | 
|---|---|---|
| Adipocytes | Gαi → ↓ cyclic adenosine monophosphate → ↓ hormone-sensitive lipase | Inhibition of lipolysis; Reduced plasma free fatty acids | 
| Macrophages/Microglia | Adenosine monophosphate-activated protein kinase/Sirtuin 1 → ↓ nuclear factor kappa B | ↓ Pro-inflammatory cytokines; Neuroprotection | 
| Intestinal Epithelium | ↓ Cyclooxygenase-2/prostaglandin E₂ → ↓ chemokine (C-C motif) ligand 2 | Enhanced barrier function; Anti-colitis effects | 
| Neutrophils | ↑ Caspase-3 → apoptosis | Resolution of inflammation | 
Table 2: Cellular Distribution and Functional Roles of Hydroxycarboxylic Acid Receptor 2
| Cell/Tissue Type | Primary Functions | Endogenous Activators | 
|---|---|---|
| Adipocytes (white/brown) | Lipolysis inhibition; Energy homeostasis | β-hydroxybutyrate; Butyrate | 
| Immune cells (macrophages, neutrophils, dendritic cells) | Cytokine modulation; Phagocytosis; Apoptosis | Butyrate; β-hydroxybutyrate | 
| Intestinal epithelial cells | Barrier maintenance; Anti-inflammation | Butyrate | 
| Keratinocytes/Langerhans cells | Prostaglandin D₂/E₂ synthesis (flushing) | Niacin; Monomethyl fumarate | 
| Central nervous system microglia | Neuroinflammation suppression | β-hydroxybutyrate; Monomethyl fumarate | 
Hydroxycarboxylic Acid Receptor 2 Agonist 1 (Compound 9n) exemplifies a groundbreaking class of biased allosteric modulators engineered to selectively amplify Gαi signaling while minimizing β-arrestin recruitment—the pathway linked to cutaneous flushing. Cryogenic electron microscopy structures (resolution: 2.55–2.76 Å) reveal Compound 9n binding within a hydrophobic pocket formed by transmembrane helices 1, 2, and 7, ~15 Å distal from the orthosteric site occupied by niacin or β-hydroxybutyrate [3] [7]. This allosteric site comprises residues Trp⁹¹ᴱᶜᴸ¹, His¹⁸⁹⁵.³⁹, and Phe¹⁹³⁵.⁴³, which undergo conformational rearrangement upon modulator binding [7] [9].
Functional profiling demonstrates that Compound 9n alone exhibits weak agonism (half-maximal effective concentration >10 μM) but potentiates orthosteric agonists:
Table 3: Signaling Profiles of Hydroxycarboxylic Acid Receptor 2 Ligands
| Ligand | Gαi Potency (half-maximal effective concentration, nM) | β-Arrestin Recruitment (% vs Niacin) | Bias Factor (ΔΔlog(τ/Kₐ)) | 
|---|---|---|---|
| Niacin | 117 ± 15 | 100 ± 8 | 0.0 | 
| Monomethyl fumarate | 98 ± 12 | 75 ± 6 | +0.7 | 
| MK-6892 | 80 ± 9 | 45 ± 5 | +1.2 | 
| Compound 9n + Niacin | 23 ± 4* | 40 ± 4* | +2.1 | 
*Potentiation of niacin response [7] [10]
Structural mechanisms underpinning bias include:
The evolution of Hydroxycarboxylic Acid Receptor 2 therapeutics progressed through three phases, driven by structural insights and signaling bias:
Endogenous Metabolite Exploration (2003–2010): Following Hydroxycarboxylic Acid Receptor 2's deorphanization in 2003, niacin—a B₃ vitamin—was identified as a high-potency agonist (half-maximal effective concentration ≈ 100 nM). However, niacin's activation of both Gαi and β-arrestin pathways limited utility due to flushing [8] [10]. Acipimox (niacin analog) and monomethyl fumarate (dimethyl fumarate metabolite) emerged with improved tolerability but retained β-arrestin activity [6] [10].
Synthetic Orthosteric Agonists (2010–2020): Structure-activity relationship studies yielded:
Table 4: Evolution of Hydroxycarboxylic Acid Receptor 2 Clinical Candidates
| Therapeutic Era | Representative Agents | Key Structural/Functional Attributes | Development Status | 
|---|---|---|---|
| Endogenous/Natural | Niacin; Monomethyl fumarate; β-hydroxybutyrate | Broad orthosteric agonists; Activate both Gαi/β-arrestin | Approved (niacin; monomethyl fumarate) | 
| Synthetic Orthosteric | MK-6892; GSK256073; SCH900271 | Extended pocket binding; Gαi bias; Reduced flushing | Phase 2 (MK-6892); Preclinical (SCH900271) | 
| Biased Allosteric | Compound 9n; MK-1903 analogs | Probe-dependent modulation; >2-fold bias factors | Preclinical optimization | 
Structural biology breakthroughs (30+ cryogenic electron microscopy structures since 2023) have illuminated dynamic activation mechanisms, including:
These insights now drive rational design of next-generation biased agonists targeting neuroinflammatory and metabolic diseases with precision pharmacology.
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7